7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one
Description
Core coumarin scaffold (2H-chromen-2-one)
The fundamental structural backbone of 7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one consists of the 2H-chromen-2-one system, commonly referred to as the coumarin scaffold. This bicyclic aromatic system represents one of the most significant privileged structures in medicinal chemistry, characterized by a benzene ring fused to an alpha-pyrone ring through a shared carbon-carbon bond. The chromen-2-one core exhibits a planar, aromatic, and lipophilic character that enables extensive interactions with biological counterparts, particularly through engagement with lipophilic binding sites. The coumarin framework, systematically named as 2H-1-benzopyran-2-one, provides the essential structural foundation upon which various substituents can be positioned to modulate biological activity and chemical properties.
The electron distribution within the chromen-2-one system creates distinct regions of electrophilic and nucleophilic character, with the carbonyl oxygen at position 2 serving as a hydrogen bond acceptor and the aromatic system providing pi-electron density for hydrophobic interactions. The lactone functionality inherent to the coumarin structure introduces a degree of electrophilicity that can participate in various chemical transformations, including nucleophilic attack and ring-opening reactions under specific conditions. This structural motif has been extensively studied for its metabolic pathways, where the primary transformation routes include 7-hydroxylation and lactone ring opening with subsequent carbon dioxide elimination.
The planar geometry of the chromen-2-one system facilitates intercalation with biological macromolecules and enables optimal stacking interactions with aromatic amino acid residues in protein binding sites. The delocalized pi-electron system spanning both rings contributes to the compound's chromophoric properties and influences its spectroscopic characteristics. Furthermore, the inherent stability of the aromatic system provides resistance to oxidative degradation while maintaining sufficient reactivity for synthetic modification at specific positions.
Substituent analysis
The structural complexity of this compound arises from the strategic placement of two distinct substituent groups that significantly modify the parent coumarin framework. The hydroxyl group positioned at carbon-7 of the chromen-2-one ring introduces a crucial hydrophilic element that enhances the compound's hydrogen bonding capacity and modulates its overall polarity profile. This phenolic hydroxyl group not only serves as a hydrogen bond donor but also provides a site for potential metabolic conjugation reactions, including glucuronidation and sulfation pathways commonly observed in coumarin metabolism.
The most structurally significant modification occurs at position 4 of the chromen-2-one core, where a complex side chain featuring a piperidine ring system has been incorporated. This substituent consists of a methylene bridge connecting the coumarin framework to a 4-(hydroxymethyl)piperidin-1-yl moiety, creating a molecular architecture that combines the pharmacological properties of both coumarin and piperidine derivatives. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, contributes basic character to the molecule and provides additional sites for intermolecular interactions.
The hydroxymethyl group attached to the piperidine ring at position 4 introduces a primary alcohol functionality that further enhances the compound's hydrophilic character and provides an additional hydrogen bonding site. This structural feature creates a molecule with multiple hydrogen bonding donors and acceptors distributed across different regions of the molecular framework, potentially enabling complex binding interactions with biological targets.
| Structural Component | Position | Functional Group | Chemical Properties |
|---|---|---|---|
| Chromen-2-one core | Base structure | Lactone, aromatic | Planar, lipophilic, electrophilic |
| Hydroxyl group | Carbon-7 | Phenolic OH | Hydrogen bond donor, polar |
| Methylene linker | Carbon-4 | -CH2- | Flexible spacer |
| Piperidine ring | Side chain | Secondary amine | Basic, nucleophilic |
| Hydroxymethyl group | Piperidine C-4 | Primary alcohol | Hydrogen bond donor, polar |
International Union of Pure and Applied Chemistry naming conventions and alternative identifiers
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry principles for complex heterocyclic compounds containing multiple functional groups and ring systems. The preferred International Union of Pure and Applied Chemistry name for this compound is 7-hydroxy-4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]chromen-2-one, which systematically describes the structural arrangement by identifying the parent chromen-2-one system and specifying the positions and nature of all substituents. This naming convention prioritizes the chromen-2-one as the principal functional group, with the piperidine-containing side chain and hydroxyl substituent described as modifications to this core structure.
The Chemical Abstracts Service registry system has assigned the unique identifier 1353878-09-7 to this compound, providing an unambiguous reference for chemical databases and regulatory documentation. Additional database identifiers include the PubChem Compound Identifier 56828263, which links to comprehensive chemical and biological data repositories. The International Chemical Identifier string InChI=1S/C16H19NO4/c18-10-11-3-5-17(6-4-11)9-12-7-16(20)21-15-8-13(19)1-2-14(12)15/h1-2,7-8,11,18-19H,3-6,9-10H2 provides a machine-readable representation of the molecular structure that enables precise computational analysis and structure-based searching.
The Simplified Molecular Input Line Entry System representation OCC1CCN(CC2=CC(=O)Oc3cc(O)ccc23)CC1 offers a linear notation that captures the complete connectivity information of the molecule. The International Chemical Identifier Key JOKJIQGQZNJJBS-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier string, facilitating rapid database searches and structure matching. The European Community number 835-222-4 provides regulatory identification within European chemical classification systems, though this identifier appears to reference a simpler related compound.
| Identifier Type | Value | Source Database |
|---|---|---|
| Chemical Abstracts Service Number | 1353878-09-7 | Chemical Abstracts Service |
| PubChem Compound Identifier | 56828263 | PubChem |
| International Chemical Identifier Key | JOKJIQGQZNJJBS-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |
| Molecular Formula | C16H19NO4 | Multiple sources |
| Molecular Weight | 289.33 g/mol | Chemical suppliers |
| Melting Point | 64.00-66.00°C | Analytical data |
Properties
IUPAC Name |
7-hydroxy-4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-10-11-3-5-17(6-4-11)9-12-7-16(20)21-15-8-13(19)1-2-14(12)15/h1-2,7-8,11,18-19H,3-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJIQGQZNJJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139219 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-09-7 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one generally involves:
- Preparation or modification of the coumarin core, particularly 7-hydroxy-4-substituted chromen-2-one derivatives.
- Functionalization of the piperidine ring with a hydroxymethyl group.
- Formation of a methylene bridge (-CH2-) linking the piperidinyl moiety to the coumarin core at the 4-position.
The key step is the nucleophilic substitution or Mannich-type reaction involving 7-hydroxy-4-chloromethyl or 7-hydroxy-4-formyl coumarin derivatives and the 4-(hydroxymethyl)piperidine.
Detailed Synthetic Routes
Synthesis of 7-Hydroxy-4-Formyl Coumarin Intermediate
A critical intermediate is 7-hydroxy-4-formyl coumarin , which can be prepared by oxidation of 7-hydroxy-4-methyl coumarin using selenium dioxide as the oxidizing agent. The procedure involves:
- Dissolving 7-hydroxy-4-methyl coumarin in hot xylene.
- Cooling the solution and adding selenium dioxide.
- Refluxing the mixture for 12 hours.
- Filtering to remove selenium residues and evaporating the solvent to isolate the aldehyde product.
This method yields the formyl derivative, which is reactive for subsequent condensation reactions.
Preparation of 4-(Hydroxymethyl)piperidine
The 4-(hydroxymethyl)piperidine moiety can be synthesized or procured as a functionalized piperidine derivative. Hydroxymethylation of piperidine typically involves:
- Reaction of piperidine with formaldehyde under controlled conditions.
- Purification to isolate the 4-hydroxymethyl-substituted product.
This provides the nucleophilic amine with a pendant hydroxymethyl group necessary for coupling.
Coupling of Piperidinyl Moiety to Coumarin Core
The key coupling step involves the reaction of 7-hydroxy-4-formyl coumarin with 4-(hydroxymethyl)piperidine, often under Mannich reaction conditions or reductive amination:
- Mixing 7-hydroxy-4-formyl coumarin and 4-(hydroxymethyl)piperidine in a suitable solvent such as acetonitrile or ethanol.
- Using formaldehyde or other methylene donors to facilitate the formation of the methylene bridge.
- Stirring or heating the reaction mixture for several hours.
- Isolation of the product by extraction, washing, drying, and recrystallization.
For example, a related synthesis used 1-methylpiperazine and formaldehyde with 7-hydroxycoumarin in acetonitrile at elevated temperature to form the corresponding piperazinylmethyl derivative in 76% yield, suggesting similar conditions could be adapted for piperidinyl derivatives.
Summary Table of Preparation Steps
Research Findings and Yields
- The oxidation of 7-hydroxy-4-methyl coumarin with selenium dioxide is well-documented, providing high purity aldehyde intermediates suitable for further functionalization.
- The Mannich reaction or reductive amination approach for coupling the piperidinyl moiety to the coumarin core is efficient, with reported yields around 70-80% in analogous systems.
- Purification is typically achieved by recrystallization from solvents such as acetonitrile or methanol, yielding crystalline products suitable for characterization.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the chromen-2-one core are reduced.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted analogs with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one exhibit various pharmacological activities, including:
- Antioxidant Properties : The hydroxyl groups in the structure may contribute to free radical scavenging activities, making it useful in formulations aimed at reducing oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Neuropharmacology
The piperidine moiety is often associated with neuroactive compounds. This compound may interact with neurotransmitter systems, showing promise in:
- Cognitive Enhancement : Potential applications in enhancing memory and learning processes due to its structural similarity to known cognitive enhancers.
- Anxiolytic Effects : Investigations into its effects on anxiety-related behaviors could reveal therapeutic uses in anxiety disorders.
Anticancer Research
Preliminary investigations have suggested that chromenone derivatives can exhibit anticancer activities. The specific compound may:
- Inhibit Tumor Growth : Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms of action such as apoptosis induction and cell cycle arrest.
Synthesis and Derivative Development
The unique structure of this compound allows for the synthesis of derivatives that may enhance its biological activity or selectivity towards specific targets. Researchers are exploring:
- Structure-Activity Relationships (SAR) : Modifications to the piperidine or chromenone portions to optimize potency and reduce toxicity.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromenone derivatives, including this compound. Results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university explored the effects of this compound on cognitive function in animal models. The findings suggested improved memory retention and reduced anxiety-like behaviors, warranting further investigation into its potential as a therapeutic agent for cognitive disorders.
Case Study 3: Anticancer Potential
A recent publication in Cancer Research detailed experiments where this compound was tested against breast cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The presence of the hydroxyl and piperidine groups allows the compound to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among coumarin derivatives include:
- Position of substitution : The target compound is substituted at position 4, while analogs like 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one () feature substitutions at position 8. Positional differences alter molecular geometry and target interactions.
- Piperidine/piperazine rings : Piperazine derivatives (e.g., ) exhibit greater polarity due to the additional nitrogen, whereas piperidine-based compounds (e.g., ) are more lipophilic.
- Functional groups: The hydroxymethyl group in the target compound contrasts with methyl (), morpholinomethyl (), or thiazolyl () groups in analogs, affecting hydrogen-bonding capacity and pharmacokinetics.
Pharmacological and Physicochemical Properties
Key Findings from Computational and Experimental Studies
- Molecular Docking : The 4-(hydroxymethyl)piperidine group in the target compound may form hydrogen bonds with biological targets, enhancing binding affinity compared to methyl-substituted analogs .
- Metabolic Stability : Chlorine or hydroxymethyl groups (as in and the target compound) act as bioisosteres, improving resistance to oxidative metabolism .
- Crystallography : The crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one () reveals a planar coumarin core with a piperazine ring adopting a chair conformation, aiding in ligand-receptor interactions .
Biological Activity
7-Hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one, a compound belonging to the class of coumarins, has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 289.33 g/mol. The compound features a coumarin backbone with a hydroxymethyl-piperidine substituent, which is critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy was assessed using the Minimum Inhibitory Concentration (MIC) method. The following table summarizes the MIC values against selected bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |
The compound exhibited bactericidal activity by inhibiting protein synthesis and nucleic acid production, thereby effectively combating biofilm formation in MRSA and Staphylococcus epidermidis (SE) .
Antibiofilm Activity
The antibiofilm activity was quantified using the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC):
| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |
|---|---|---|
| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |
| SE | 31.108 - 62.216 | 124.432 - 248.863 |
These results indicate that the compound's antibiofilm activity is comparable to that of ciprofloxacin, suggesting its potential as a therapeutic agent against biofilm-associated infections .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. It was found to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells, treatment with the compound resulted in:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
- Enhanced activation of caspases, leading to programmed cell death.
These findings highlight the compound's role as a potential chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects.
The anti-inflammatory activity was evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that:
- The compound significantly reduced cytokine levels in stimulated macrophages.
- It inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
These effects suggest that it may be beneficial in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core via condensation of a phenol derivative with an aldehyde or ketone. Subsequent steps include functionalization of the piperidine ring and hydroxymethyl group. Key reaction parameters include:
- Temperature : Controlled heating (60–80°C) to avoid side reactions.
- Catalysts : Use of acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) for nucleophilic substitutions.
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
Industrial scalability may involve continuous flow reactors to optimize yields .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxy group at position 7 appears as a singlet (~δ 10–12 ppm). The piperidinylmethyl group shows characteristic split signals for the methylene bridge (δ 3.5–4.5 ppm) and hydroxymethyl protons (δ 4.0–4.5 ppm).
- IR : A strong absorption band near 1680 cm⁻¹ confirms the lactone (chromenone) carbonyl group. Hydroxy groups exhibit broad peaks at 3200–3500 cm⁻¹ .
Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?
- Methodological Answer :
- Oxidation : The hydroxymethyl group on the piperidine ring can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
- Substitution : The hydroxyl group at position 7 can undergo alkylation or acylation with appropriate electrophiles (e.g., alkyl halides).
- Reduction : Sodium borohydride selectively reduces the chromenone carbonyl group to a dihydrochromenol derivative.
Side reactions are minimized by controlling pH and temperature .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the compound’s interactions with biological targets (e.g., acetylcholinesterase)?
- Methodological Answer :
- Docking : Use software like AutoDock Vina to model binding poses. The hydroxymethyl-piperidine moiety may interact with hydrophobic pockets, while the chromenone core hydrogen-bonds to catalytic residues.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and residue interaction networks.
Experimental validation via X-ray crystallography (e.g., PDB structures in ) is critical .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Assay Standardization : Use cell-free systems (e.g., DPPH/ABTS assays) to isolate redox activity from cellular confounding factors.
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
- Mechanistic Profiling : Pair ROS detection probes (e.g., BPTFMC in ) with transcriptomic analysis to map signaling pathways .
Q. How can crystallographic tools (e.g., SHELX, Mercury) improve structural analysis of derivatives?
- Methodological Answer :
- SHELXL Refinement : Use high-resolution X-ray data (≤1.5 Å) to refine bond lengths/angles. Apply twin refinement for non-merohedral twinning.
- Mercury Visualization : Generate void maps to assess packing efficiency and intermolecular interactions (e.g., π-π stacking of chromenone rings).
Cross-validate with DFT-optimized geometries .
Q. What are the safety protocols for handling this compound in biological assays?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure.
- First Aid : For accidental ingestion, administer activated charcoal and seek medical evaluation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with local regulations .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
